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Compound of Interest

Compound Name: MIP-1072

Cat. No.: B1677150 Get Quote

This technical guide provides an in-depth analysis of the preliminary efficacy studies of MIP-
1072, a radiolabeled small molecule inhibitor of Prostate-Specific Membrane Antigen (PSMA).

The content herein is curated for researchers, scientists, and professionals in the field of drug

development, offering a comprehensive summary of quantitative data, detailed experimental

protocols, and visualizations of key processes.

Mechanism of Action
MIP-1072, specifically 123I-MIP-1072, is a glutamate-urea heterodimer that acts as a

competitive inhibitor of the N-acetylated α-linked acidic dipeptidase (NAALADase) enzymatic

activity of PSMA.[1][2] PSMA is a transmembrane protein that is significantly upregulated in

prostate cancer, including metastatic and hormone-refractory cases, making it an ideal target

for imaging and therapy.[3][4] Preclinical studies have demonstrated that 123I-MIP-1072 binds

to PSMA with high affinity and specificity, leading to its internalization in PSMA-expressing

prostate cancer cells and accumulation in human prostate cancer xenografts.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and early clinical

studies of 123I-MIP-1072.

Table 1: In Vitro Efficacy of 123I-MIP-1072 in Prostate Cancer Cell Lines
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Cell Line Treatment
Concentrati
on

Effect on
Cell
Number (%
of
untreated)

123I-MIP-
1072
Binding

Reference

LNCaP
Paclitaxel

(48h)
10 nM

54.1% ±

2.5%

Proportional

to cell

number

[1]

LNCaP
Paclitaxel

(48h)
100 nM

59.1% ±

0.8%

Proportional

to cell

number

[1]

22Rv1
Paclitaxel

(48h)
10 nM

69.7% ±

0.8%

Proportional

to cell

number

[1]

22Rv1
Paclitaxel

(48h)
100 nM

61.5% ±

2.3%

Proportional

to cell

number

[1]

Table 2: In Vivo Efficacy of 123I-MIP-1072 in LNCaP Xenograft Model

Treatment Group
Change in Tumor
Volume (Day 23)

123I-MIP-1072
Tumor Uptake

Reference

Paclitaxel -21% Decreased [1][3]

Vehicle (Untreated) +205% Increased [1][3]

Table 3: Pharmacokinetics of 123I-MIP-1072 in Humans
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Parameter Value Time Point Reference

Target-to-Background

Ratio (Planar Imaging)
2:1 1 h [5][6]

Target-to-Background

Ratio (Planar Imaging)
3:1 4-24 h [5][6]

Target-to-Background

Ratio (SPECT/CT)
>10:1 4 and 24 h [5][6]

Blood Clearance

Biphasic, ~5 times

faster than 123I-MIP-

1095

- [5]

Urinary Excretion 54% by 24 h [5][6]

Urinary Excretion 74% by 72 h [5][6]

Table 4: Radiation Dosimetry of 123I-MIP-1072

Organ
Estimated Absorbed Dose
(mGy/MBq)

Reference

Kidneys 0.054 [5]

Liver 0.024 [5]

Effective Dose 0.022 mSv/MBq [7]

Experimental Protocols
Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines were utilized.[3]

Treatment: Cells were treated with paclitaxel at concentrations ranging from 0 to 100 nM for

48 hours.[3]

123I-MIP-1072 Binding Assay: Following paclitaxel treatment, cells were incubated with

123I-MIP-1072 for 1 hour to determine the extent of binding.[1]
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Cell Number Determination: Cell viability and number were assessed using an MTS assay.[3]

PSMA Expression Analysis: Western blotting was performed to confirm that paclitaxel

treatment did not alter PSMA expression levels.[3]

Animal Model: LNCaP xenograft-bearing mice were used.[3]

Treatment: Mice were treated with paclitaxel at a dose of 6.25 mg/kg for 3.5 cycles (5 days

on, 2 days off).[3]

Tissue Distribution: The biodistribution of 123I-MIP-1072 was assessed on days 2 and 23

after the initiation of paclitaxel treatment.[3]

Study Design: A crossover trial design was employed with seven patients having a

documented history of prostate cancer.[5] Patients were intravenously administered 370

MBq (10 mCi) of 123I-MIP-1072.[5] A separate study arm included six healthy volunteers.[5]

Imaging: Whole-body planar and SPECT/CT imaging were conducted over a period of 2-3

days.[5]

Pharmacokinetics: Blood and urine samples were collected at various time intervals (0–4, 4–

24, 24–48, and 48–72 hours after dosing) to study the pharmacokinetic profile.[6]

Dosimetry: Absorbed radiation doses were estimated using the OLINDA/EXM software.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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